molecular formula C22H30N2O9 B3322364 Milnacipran carbamoyl o-glucuronide, L- CAS No. 1446438-98-7

Milnacipran carbamoyl o-glucuronide, L-

Cat. No.: B3322364
CAS No.: 1446438-98-7
M. Wt: 466.5 g/mol
InChI Key: CJQUAXXSVBPRHH-GFAIEWKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Milnacipran carbamoyl O-glucuronide, L- is a metabolite of milnacipran, a selective serotonin and norepinephrine reuptake inhibitor (SNRI). Milnacipran is primarily used for the treatment of fibromyalgia and major depressive disorder. The compound is formed through the glucuronidation of milnacipran, which is a process where a glucuronic acid molecule is added to the parent drug, enhancing its solubility and facilitating its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of milnacipran carbamoyl O-glucuronide, L- involves the enzymatic conjugation of milnacipran with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include an aqueous environment with a suitable buffer to maintain the pH, and the presence of uridine 5’-diphosphoglucuronic acid (UDPGA) as the glucuronic acid donor .

Industrial Production Methods

Industrial production of milnacipran carbamoyl O-glucuronide, L- follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The substrate, milnacipran, and the co-substrate, UDPGA, are continuously supplied to the bioreactor, and the product is extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Milnacipran carbamoyl O-glucuronide, L- primarily undergoes hydrolysis and conjugation reactions. The hydrolysis reaction can break down the glucuronide conjugate back into milnacipran and glucuronic acid. Conjugation reactions, such as glucuronidation, are essential for the compound’s metabolism and excretion .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Milnacipran carbamoyl O-glucuronide, L- itself does not have a direct pharmacological effect. its formation and excretion are crucial for the pharmacokinetics of milnacipran. Milnacipran works by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. This action helps alleviate symptoms of depression and fibromyalgia .

Comparison with Similar Compounds

Milnacipran carbamoyl O-glucuronide, L- can be compared with other glucuronide metabolites of SNRIs:

Uniqueness

Milnacipran carbamoyl O-glucuronide, L- is unique due to its specific formation from milnacipran, which has a balanced reuptake inhibition of both serotonin and norepinephrine, unlike other SNRIs that may have a preference for one neurotransmitter over the other .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(1R,2S)-2-(diethylcarbamoyl)-2-phenylcyclopropyl]methylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O9/c1-3-24(4-2)20(30)22(12-8-6-5-7-9-12)10-13(22)11-23-21(31)33-19-16(27)14(25)15(26)17(32-19)18(28)29/h5-9,13-17,19,25-27H,3-4,10-11H2,1-2H3,(H,23,31)(H,28,29)/t13-,14-,15-,16+,17-,19-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQUAXXSVBPRHH-GFAIEWKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CNC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@]1(C[C@H]1CNC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446438-98-7
Record name Milnacipran carbamoyl o-glucuronide, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446438987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MILNACIPRAN CARBAMOYL O-GLUCURONIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QCI92WN4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milnacipran carbamoyl o-glucuronide, L-
Reactant of Route 2
Milnacipran carbamoyl o-glucuronide, L-
Reactant of Route 3
Reactant of Route 3
Milnacipran carbamoyl o-glucuronide, L-
Reactant of Route 4
Milnacipran carbamoyl o-glucuronide, L-
Reactant of Route 5
Reactant of Route 5
Milnacipran carbamoyl o-glucuronide, L-
Reactant of Route 6
Reactant of Route 6
Milnacipran carbamoyl o-glucuronide, L-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.